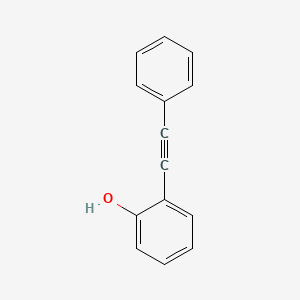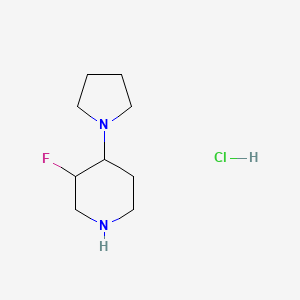
3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride is a chemical compound that features a fluorine atom, a pyrrolidine ring, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom into the piperidine ring . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce different halogen atoms or other functional groups.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies to understand its interaction with biological targets.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride involves its interaction with specific molecular targets in the body. The fluorine atom and the pyrrolidine ring may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride: This compound has an additional fluorine atom, which may alter its chemical and biological properties.
4-(Pyrrolidin-1-yl)benzonitrile: This compound features a benzonitrile group instead of a piperidine ring, leading to different biological activities.
Uniqueness
3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride is unique due to its specific combination of a fluorine atom, a pyrrolidine ring, and a piperidine ring. This unique structure may confer specific biological activities that are not present in similar compounds, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C9H18ClFN2 |
|---|---|
Peso molecular |
208.70 g/mol |
Nombre IUPAC |
3-fluoro-4-pyrrolidin-1-ylpiperidine;hydrochloride |
InChI |
InChI=1S/C9H17FN2.ClH/c10-8-7-11-4-3-9(8)12-5-1-2-6-12;/h8-9,11H,1-7H2;1H |
Clave InChI |
RXCCKHDVIIBWBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2CCNCC2F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


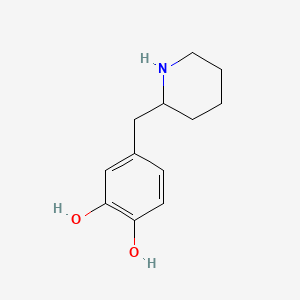
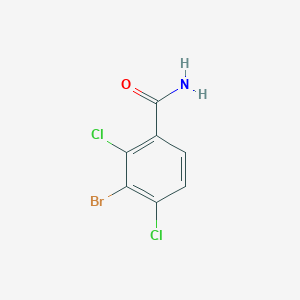
![N-[4-[2-[3-(dimethylsulfamoyl)anilino]-6H-1,3,4-thiadiazin-5-yl]phenyl]acetamide](/img/structure/B13115837.png)
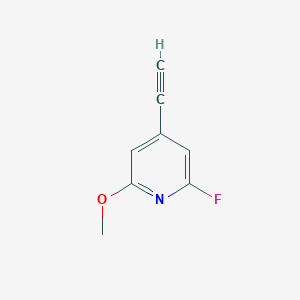
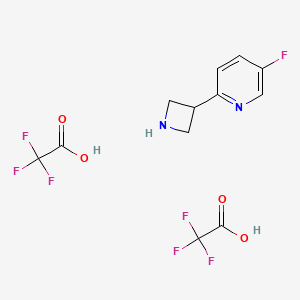
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)
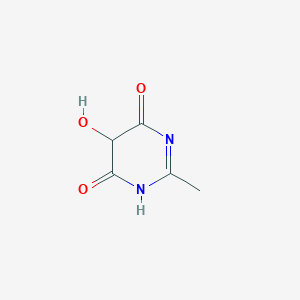



![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)
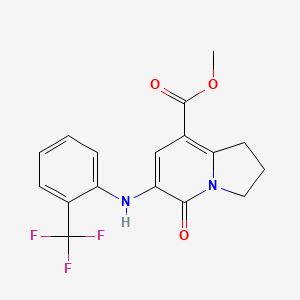
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)
